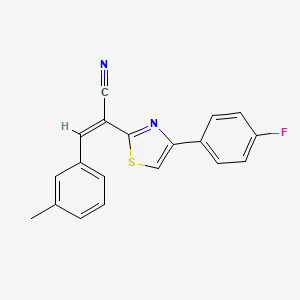

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Descripción

The compound “(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile” is a structurally distinct acrylonitrile derivative featuring a thiazole core substituted with a 4-fluorophenyl group at position 4 and a meta-methylphenyl (m-tolyl) group attached to the acrylonitrile moiety. Its Z-configuration ensures specific stereoelectronic properties, influencing reactivity, solubility, and intermolecular interactions.

Propiedades

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWRNLOKOHKBKD-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound features a thiazole ring and an acrylonitrile moiety, which are known to contribute to various biological activities. The synthesis typically involves reactions between substituted thiazoles and acrylonitriles, leading to compounds with potential pharmacological applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar thiazole derivatives, indicating that modifications in the chemical structure can significantly enhance activity against various pathogens.

- In vitro Studies :

- Compounds with thiazole rings have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

Anticancer Activity

The anticancer potential of acrylonitrile derivatives has been explored in various studies, highlighting their ability to induce apoptosis in cancer cell lines.

- Case Studies :

- A study reported that compounds similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile demonstrated significant cytotoxic effects on HeLa cells with IC50 values indicating moderate activity . The mechanism of action often involves the inhibition of anti-apoptotic proteins, leading to enhanced apoptotic signaling pathways.

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 193.93 | Inhibition of anti-apoptotic proteins |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been documented, where they exhibit inhibition of pro-inflammatory cytokines.

- Research Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Modifications at specific positions on the thiazole or acrylonitrile moieties can lead to enhanced biological activity. For example:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its combination of a fluorophenyl-thiazole core and m-tolyl-acrylonitrile. Comparisons with structurally related acrylonitriles reveal key differences:

*Estimated based on analogous structures.

Crystallographic and Conformational Insights

- Isostructural fluorophenyl-thiazole derivatives () adopt planar conformations with perpendicular fluorophenyl groups, enabling dense packing in the solid state .

- The Z-configuration in acrylonitriles (e.g., ) enforces coplanarity between the thiazole and acrylonitrile moieties, promoting π-conjugation and fluorescence properties in related compounds .

Key Research Findings

Substituent-Driven Solubility : Polar groups (e.g., -OH, -OCH₃) significantly enhance aqueous solubility, whereas halogenated or alkylated analogs (e.g., m-tolyl, Cl) favor lipid solubility .

Biological Activity Correlations: Electron-withdrawing substituents (F, Cl, NO₂) improve antioxidant and antimicrobial activities in thiazole-acrylonitrile hybrids .

Stereochemical Impact : The Z-configuration stabilizes planar conformations, critical for optoelectronic applications (e.g., aggregation-induced emission) .

Q & A

Q. What synthetic methodologies are reported for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile and related acrylonitrile derivatives?

A widely used method involves the condensation of substituted aromatic aldehydes with thiazolyl acetonitrile precursors under basic conditions. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with aldehydes (e.g., m-tolualdehyde) to form acrylonitrile derivatives . Optimization of solvent systems (e.g., ethanol or acetonitrile) and reaction times (typically 6–24 hours) is critical for achieving high Z/E selectivity. Characterization via and NMR confirms stereochemistry, with distinct olefinic proton shifts (δ 7.8–8.2 ppm for Z-isomers) .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming Z-configuration and molecular geometry. For structurally analogous compounds, such as (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, SCXRD reveals dihedral angles between aromatic rings (e.g., 15–25°) and bond lengths consistent with conjugation (C=C: ~1.34 Å; C≡N: ~1.15 Å) . Computational methods (DFT) complement experimental data to predict electronic properties and stability .

Q. What preliminary biological activities have been reported for thiazolyl acrylonitriles?

Thiazolyl acrylonitriles exhibit potent anticancer activity. For instance, (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed GI values of 0.021–12.2 μM across 94% of cancer cell lines in the NCI-60 panel . Mechanistically, these compounds disrupt microtubule dynamics or inhibit kinase pathways. Initial screening should include MTT assays and flow cytometry for apoptosis/necrosis profiling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for targeted therapies?

Key SAR insights:

- Thiazole substitution : 4-Fluorophenyl at the thiazole 2-position enhances bioavailability and target affinity (e.g., PPARβ/δ ligands with IC = 27 nM) .

- Acrylonitrile geometry : Z-isomers show superior biological activity compared to E-isomers due to steric and electronic alignment with hydrophobic binding pockets .

- m-Tolyl group : Meta-methyl substitution on the phenyl ring improves metabolic stability by reducing CYP450-mediated oxidation .

Rational design should incorporate molecular docking (e.g., Glide or AutoDock) to prioritize substituents that maximize target engagement .

Q. What challenges arise in analyzing contradictory data on biological efficacy?

Discrepancies in cytotoxicity data (e.g., variable GI across cell lines) may stem from:

- Cell culture models : 2D monolayers vs. 3D spheroids, where 3D systems better replicate tumor microenvironments .

- Assay interference : Acrylonitriles’ autofluorescence can distort fluorescence-based assays (e.g., Alamar Blue). Validate results with orthogonal methods like luminescence ATP assays .

- Metabolic variability : Differences in cellular reductases (e.g., NADPH-cytochrome P450) may alter prodrug activation .

Q. How is this compound applied in chemosensing, and what are its detection limits?

Analogous dyes like (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile act as turn-on fluorescent sensors for cyanide (CN), achieving a detection limit of M in aqueous media . The mechanism involves nucleophilic attack on the acrylonitrile’s α-carbon, inducing a bathochromic shift (~50 nm) in emission spectra. For the target compound, similar applications in anion sensing require UV-vis/fluorescence titration studies in PBS-buffered solutions .

Q. What in vivo pharmacokinetic data exist for related acrylonitrile derivatives?

The PPARβ/δ inverse agonist DG172 ((Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile) demonstrated oral bioavailability in mice, with peak plasma concentrations () of 1.2 μM at 2 hours post-administration . Key parameters:

- t : ~4.5 hours

- AUC : 8.7 μM·h

These data suggest that fluorophenyl-thiazolyl acrylonitriles may require prodrug strategies or nanoformulation to enhance solubility and half-life.

Methodological Guidelines

8. Recommended analytical techniques for purity assessment:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 μm) with mobile phase: acetonitrile/water (70:30, 0.1% TFA), flow rate 1.0 mL/min, UV detection at 254 nm .

- Mass spectrometry : HR-ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] for CHFNS: calc. 334.0768, observed 334.0765) .

9. Strategies for resolving Z/E isomerism during synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.